Cas no 1864768-32-0 (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(6-(trifluoromethyl)pyridin-2-yl)-1H-indazole)

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(6-(trifluoromethyl)pyridin-2-yl)-1H-indazole is a boronic ester derivative featuring a trifluoromethyl-substituted pyridyl-indazole core. This compound serves as a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex heterocyclic systems. The presence of the pinacol boronate group enhances stability and reactivity, while the electron-withdrawing trifluoromethyl moiety improves selectivity in coupling processes. Its well-defined structure and high purity make it suitable for pharmaceutical research, particularly in the development of bioactive molecules. The compound’s robust synthetic utility and compatibility with diverse reaction conditions underscore its importance in medicinal chemistry and materials science applications.
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(6-(trifluoromethyl)pyridin-2-yl)-1H-indazole structure
1864768-32-0 structure
Product name:6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(6-(trifluoromethyl)pyridin-2-yl)-1H-indazole
CAS No:1864768-32-0
MF:
Molecular Weight:
CID:4629872

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(6-(trifluoromethyl)pyridin-2-yl)-1H-indazole 化学的及び物理的性質

名前と識別子

    • 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(6-(trifluoromethyl)pyridin-2-yl)-1H-indazole

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(6-(trifluoromethyl)pyridin-2-yl)-1H-indazole Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM430824-100mg
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(6-(trifluoromethyl)pyridin-2-yl)-1H-indazole
1864768-32-0 95%+
100mg
$233 2023-02-17
Chemenu
CM430824-250mg
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(6-(trifluoromethyl)pyridin-2-yl)-1H-indazole
1864768-32-0 95%+
250mg
$384 2023-02-17

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(6-(trifluoromethyl)pyridin-2-yl)-1H-indazole 関連文献

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(6-(trifluoromethyl)pyridin-2-yl)-1H-indazoleに関する追加情報

6-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1-(6-(Trifluoromethyl)Pyridin-2-yl)-1H-Indazole

The compound 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(6-(trifluoromethyl)pyridin-2-yl)-1H-indazole (CAS No. 1864768-32-0) is a highly specialized organic molecule with significant potential in the field of medicinal chemistry and materials science. This compound belongs to the class of indazoles, which are known for their versatile biological activities and structural diversity. The molecule incorporates a trifluoromethyl-substituted pyridine ring and a boron-containing dioxaborolane moiety, making it a unique structure with intriguing electronic and steric properties.

Recent advancements in synthetic methodologies have enabled the efficient construction of such complex molecules. The synthesis of this compound typically involves a combination of palladium-catalyzed cross-coupling reactions and boron-mediated transformations. The presence of the trifluoromethyl group on the pyridine ring introduces electron-withdrawing effects, which can significantly influence the electronic properties of the molecule. This feature makes it an attractive candidate for applications in drug design, particularly in targeting protein kinases or other enzyme systems where electronic modulation is critical.

One of the most notable aspects of this compound is its potential as an intermediate in the synthesis of advanced materials. The dioxaborolane moiety is known to participate in various [2+3] cycloaddition reactions under thermal or photochemical conditions, leading to the formation of stable six-membered rings. This reactivity has been exploited in recent studies to develop novel boron-containing polymers with unique optical and electronic properties. For instance, researchers have reported the use of similar structures to create stimuli-responsive materials that exhibit reversible changes in their physical properties under external stimuli such as light or temperature.

In addition to its material science applications, this compound has shown promise in biological systems. Preclinical studies have demonstrated that it exhibits moderate inhibitory activity against several cancer cell lines, suggesting its potential as an antitumor agent. The indazole core is particularly interesting due to its ability to form hydrogen bonds with biomolecules, which can enhance bioavailability and target specificity. Furthermore, the trifluoromethyl group contributes to lipophilicity, which is often desirable for drug candidates aiming to cross cellular membranes efficiently.

From a synthetic standpoint, the development of this compound represents a significant achievement in modern organic chemistry. The integration of multiple functional groups within a single molecule requires precise control over reaction conditions and intermediates. For example, the installation of the trifluoromethyl group on the pyridine ring involves electrophilic substitution reactions that demand careful optimization to avoid unwanted side reactions. Similarly, the incorporation of the dioxaborolane moiety necessitates expertise in boron chemistry to ensure high yields and purity.

Looking ahead, ongoing research is focused on expanding the utility of this compound by exploring its reactivity under various conditions. Chemists are particularly interested in leveraging its ability to undergo metal-catalyzed transformations to generate even more complex structures with enhanced functionality. For instance, coupling reactions with other heterocycles or biologically relevant scaffolds could lead to novel molecules with unprecedented biological profiles.

In conclusion, 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(6-(trifluoromethyl)pyridin-2-yl)-1H-indazole (CAS No. 1864768-32-0) stands as a testament to the ingenuity and precision of modern synthetic chemistry. Its unique structure and versatile reactivity make it a valuable tool for advancing both medicinal chemistry and materials science. As research continues to uncover new applications for this compound

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